molecular formula C21H20FN3O4 B2538302 4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one CAS No. 941998-29-4

4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one

Cat. No.: B2538302
CAS No.: 941998-29-4
M. Wt: 397.406
InChI Key: XKGQYMUHSMZNIU-UHFFFAOYSA-N
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Description

4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H20FN3O4 and its molecular weight is 397.406. The purity is usually 95%.
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Mechanism of Action

Biological Activity

The compound 4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H22N4O3
  • Molecular Weight : 378.44 g/mol
  • CAS Number : 1291844-73-9

The biological activity of oxadiazole derivatives often involves multiple mechanisms. Research indicates that compounds with the oxadiazole scaffold can inhibit various enzymes and proteins associated with cancer cell proliferation:

  • Inhibition of Enzymes :
    • Compounds like 1,3,4-oxadiazoles have shown the ability to inhibit thymidylate synthase and histone deacetylases (HDACs), which are crucial for DNA synthesis and chromatin remodeling in cancer cells .
  • Induction of Apoptosis :
    • Studies have demonstrated that certain oxadiazole derivatives can activate apoptotic pathways by increasing the expression levels of pro-apoptotic proteins such as p53 and caspase-3 .
  • Antioxidant Activity :
    • The presence of methoxy groups in the structure enhances antioxidant properties, which can protect normal cells from oxidative stress during cancer treatment .

Biological Activity and Efficacy

Research has shown that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 Value (µM)Reference
This compoundMCF-7 (breast cancer)15.63
DoxorubicinMCF-710.38
Other Oxadiazole DerivativesA549 (lung cancer)0.12 - 2.78

Case Studies

  • Anticancer Activity :
    A study conducted on a series of oxadiazole derivatives highlighted their potential as anticancer agents. The compound demonstrated significant cytotoxicity comparable to established chemotherapeutics like Doxorubicin against MCF-7 cells .
  • Mechanistic Insights :
    Molecular docking studies revealed strong interactions between the oxadiazole moiety and key amino acid residues in target proteins involved in cell proliferation and survival pathways . This suggests that modifications to the structure could enhance binding affinity and specificity.

Properties

IUPAC Name

4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4/c1-12-4-5-14(9-17(12)22)25-11-13(8-19(25)26)21-23-20(24-29-21)16-7-6-15(27-2)10-18(16)28-3/h4-7,9-10,13H,8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGQYMUHSMZNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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